molecular formula C8H7F3N2O2 B13270470 2-(Methylamino)-6-(trifluoromethyl)pyridine-3-carboxylicacid

2-(Methylamino)-6-(trifluoromethyl)pyridine-3-carboxylicacid

Cat. No.: B13270470
M. Wt: 220.15 g/mol
InChI Key: HXILAFARQDOBNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylamino)-6-(trifluoromethyl)pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine ring substituted with a methylamino group at the 2-position, a trifluoromethyl group at the 6-position, and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-6-(trifluoromethyl)pyridine-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, catalysts, and specific solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-6-(trifluoromethyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can introduce new functional groups at specific positions on the pyridine ring .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylamino)-6-(trifluoromethyl)pyridine-3-carboxylic acid is unique due to the presence of both the trifluoromethyl and methylamino groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.15 g/mol

IUPAC Name

2-(methylamino)-6-(trifluoromethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C8H7F3N2O2/c1-12-6-4(7(14)15)2-3-5(13-6)8(9,10)11/h2-3H,1H3,(H,12,13)(H,14,15)

InChI Key

HXILAFARQDOBNL-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=N1)C(F)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.